cis-1-Fluoro-1-propene

Description

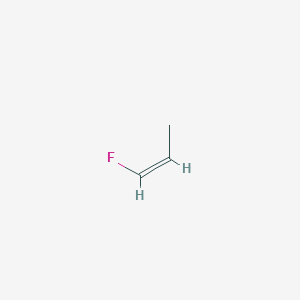

Structure

2D Structure

3D Structure

Properties

CAS No. |

19184-10-2 |

|---|---|

Molecular Formula |

C3H5F |

Molecular Weight |

60.07 g/mol |

IUPAC Name |

(Z)-1-fluoroprop-1-ene |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2- |

InChI Key |

VJGCZWVJDRIHNC-IHWYPQMZSA-N |

SMILES |

CC=CF |

Isomeric SMILES |

C/C=C\F |

Canonical SMILES |

CC=CF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Fluoro-1-propene, a halogenated alkene, represents a simple yet significant structure in the field of medicinal chemistry and materials science. The introduction of a fluorine atom into small organic molecules can profoundly alter their physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications, with a particular focus on its role as a bioisostere in drug design. The strategic incorporation of fluorinated motifs like cis-1-fluoroalkenes can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles in drug candidates.[1][2]

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are from experimental measurements, others are estimations derived from computational models.[3][4][5]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | (Z)-1-Fluoroprop-1-ene | [6] |

| Synonyms | cis-1-Fluoropropene | [7] |

| CAS Number | 19184-10-2 | [6] |

| Molecular Formula | C₃H₅F | [6] |

| Molecular Weight | 60.07 g/mol | [6] |

| Canonical SMILES | CC=CF | [8] |

| InChI | InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2- | [6] |

| InChIKey | VJGCZWVJDRIHNC-IHWYPQMZSA-N | [6] |

Table 2: Physicochemical and Thermodynamic Properties

| Property | Value | Source |

| Boiling Point | -19.82 °C (estimate) | [3] |

| Density | 0.7900 g/cm³ (estimate) | [3] |

| Refractive Index | 1.3800 (estimate) | [3] |

| Dipole Moment | 1.46 D | [6] |

| Enthalpy of Formation (gas, ΔfH°gas) | -176 kJ/mol | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.490 (estimate) | [4] |

| Water Solubility (log10WS) | -1.28 mol/L (estimate) | [4] |

Spectroscopic Data

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found, general methods for the stereoselective synthesis of fluoroalkenes can be applied. One common approach is the hydrofluorination of alkynes.[13] The direct fluorination of propane (B168953) or propene often leads to a complex mixture of products and is not suitable for preparative purposes.[14]

A plausible synthetic route would involve the stereoselective reduction of a precursor like 1-fluoro-1-propyne or a stereoselective elimination reaction. The synthesis of related fluorinated dipeptide isosteres has been achieved with high diastereoselectivity, suggesting that stereocontrol in the synthesis of simple fluoroalkenes is feasible.[15]

Applications in Drug Discovery: A Bioisosteric Approach

The cis-fluoroalkene moiety is of significant interest in medicinal chemistry as a bioisostere of the amide bond.[1][16] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile.[2] The amide bond, while crucial for the structure of peptides and many small molecule drugs, is often susceptible to enzymatic cleavage, leading to poor metabolic stability.[17]

The cis-fluoroalkene can mimic the planar cis-conformation of an amide bond, which is a less common but important conformation in certain peptides and macrocycles.[2] This replacement offers several potential advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450s.[18]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

-

Conformational Rigidity: The double bond of the fluoroalkene introduces conformational constraint, which can be beneficial for binding to a biological target by reducing the entropic penalty of binding.

The following diagram illustrates the concept of replacing a cis-amide bond in a hypothetical drug candidate with a this compound-like moiety.

Caption: Bioisosteric replacement of a cis-amide with a cis-fluoroalkene.

Experimental Protocols for Compound Evaluation

In the context of drug discovery, a molecule like this compound would likely be used as a building block to be incorporated into a larger, more complex molecule. Once a novel compound containing this moiety is synthesized, it would undergo a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to evaluate its drug-like properties.[19][20][21][22][23]

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[24]

Materials:

-

Test compound (e.g., a larger molecule containing the this compound moiety)

-

Human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) containing an internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the test compound at a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, which is predictive of its absorption potential.

Materials:

-

Test compound

-

PAMPA plate (a 96-well plate with a lipid-infused artificial membrane)

-

Phosphate buffered saline (PBS), pH 7.4

-

A suitable organic solvent (e.g., dodecane)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Coat the membrane of the donor wells of the PAMPA plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).

-

Add the test compound solution in PBS to the donor wells.

-

Add fresh PBS to the acceptor wells.

-

Assemble the PAMPA plate "sandwich" (donor plate on top of the acceptor plate).

-

Incubate at room temperature for a specified period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.

The following diagram illustrates a typical workflow for evaluating a fluorinated compound in early drug discovery.

Caption: A typical in vitro ADME screening workflow in drug discovery.

Conclusion

This compound is a simple yet valuable molecule, primarily due to the unique properties conferred by the fluorine atom. While detailed experimental data for some of its fundamental properties are sparse, its potential as a structural motif in medicinal chemistry is significant. Its role as a bioisostere for the cis-amide bond highlights a key strategy in modern drug design to enhance the metabolic stability and pharmacokinetic properties of therapeutic candidates. The experimental protocols and workflows described herein provide a framework for the evaluation of novel compounds incorporating the this compound moiety, underscoring its relevance to researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound (CAS 19184-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. quora.com [quora.com]

- 6. This compound [webbook.nist.gov]

- 7. (Z)-1-Fluoro-1-propene | 19184-10-2 [chemicalbook.com]

- 8. This compound | C3H5F | CID 6432206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. trans-1-Fluoro-1-propene(20327-65-5) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

- 17. benchchem.com [benchchem.com]

- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. selvita.com [selvita.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. admescope.com [admescope.com]

- 24. benchchem.com [benchchem.com]

"cis-1-Fluoro-1-propene" chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

cis-1-Fluoro-1-propene is a halogenated hydrocarbon with the chemical formula C₃H₅F.[1][2] It is the (Z)-isomer of 1-fluoropropene, where the fluorine atom and the methyl group are on the same side of the carbon-carbon double bond.

-

Chemical Name: this compound

-

Systematic IUPAC Name: (1Z)-1-fluoroprop-1-ene

Chemical Structure:

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Incorporating fluorine can:

-

Enhance Metabolic Stability: The C-F bond is highly stable and resistant to enzymatic cleavage, which can block metabolic pathways and increase the half-life of a drug.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Influence Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a receptor or enzyme.

Given these advantages, this compound can be considered a valuable synthetic building block for the introduction of a fluorinated propenyl moiety into more complex molecules with potential therapeutic applications. Further research into the reactions and applications of this compound could open new avenues for the design of novel drug candidates.

References

Spectroscopic Data of cis-1-Fluoro-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1-Fluoro-1-propene. Due to the limited availability of complete, experimentally verified public data for this specific isomer, this document presents a detailed analysis of its structural analog, trans-1-Fluoro-1-propene, and provides well-founded predictions for the spectroscopic characteristics of the cis-isomer. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the methyl protons (H-3), the vinylic proton at C-2 (H-2), and the vinylic proton at C-1 (H-1). The chemical shifts and coupling constants are influenced by the electronegativity of the fluorine atom and the stereochemical relationship between the nuclei.

Table 1: ¹H NMR Data for trans-1-Fluoro-1-propene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CHF) | 6.44 | ddd | J(H-1, H-2) = 11.1, J(H-1, F) = 84.7, J(H-1, H-3) = -1.6 |

| H-2 (CH) | 5.27 | dqd | J(H-2, H-1) = 11.1, J(H-2, H-3) = 7.0, J(H-2, F) = 18.5 |

| H-3 (CH₃) | 1.50 | ddd | J(H-3, H-2) = 7.0, J(H-3, F) = 3.4, J(H-3, H-1) = -1.6 |

Source: DEWOLF, M.Y. & BALDESCHWIELER, J.D. J.MOL.SPECTROSC. 13, 344 (1964) as cited by ChemicalBook.

Predicted ¹H NMR Spectrum of this compound:

For the cis-isomer, the through-space coupling between the fluorine and the vinylic proton at C-2 (³JHF) is expected to be smaller than in the trans-isomer, while the coupling between the fluorine and the methyl protons (⁴JHF) might be slightly larger. The chemical shifts will also be different due to the different spatial arrangement of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show three signals corresponding to the three carbon atoms. The carbon atom bonded to the fluorine (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | ~150-160 | ¹JCF ≈ 160-250 |

| C-2 | ~110-120 | ²JCF ≈ 10-25 |

| C-3 | ~15-25 | ³JCF ≈ 2-10 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected. This signal will be split by the adjacent protons.

Table 3: ¹⁹F NMR Data for trans-1-Fluoro-1-propene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F | -129.6 | ddd | J(F, H-1) = 84.7, J(F, H-2) = 18.5, J(F, H-3) = 3.4 |

Source: DEWOLF, M.Y. & BALDESCHWIELER, J.D. J.MOL.SPECTROSC. 13, 344 (1964) as cited by ChemicalBook. Reference: CFCl₃.

Predicted ¹⁹F NMR Spectrum of this compound:

The chemical shift of the fluorine in the cis-isomer is expected to be different from the trans-isomer. The coupling constants, particularly the three-bond coupling to H-2 (³JHF), will be significantly different due to the change in dihedral angle.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | =C-H stretch | Medium |

| ~2950-2850 | C-H (methyl) stretch | Medium |

| ~1670-1640 | C=C stretch | Medium-Weak |

| ~1450 | C-H (methyl) bend | Medium |

| ~1200-1000 | C-F stretch | Strong |

| ~950-700 | =C-H bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 60.07 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 60 | [C₃H₅F]⁺ | Molecular ion |

| 59 | [C₃H₄F]⁺ | Loss of a hydrogen atom |

| 45 | [C₂H₂F]⁺ | Loss of a methyl radical |

| 41 | [C₃H₅]⁺ | Loss of a fluorine atom |

| 39 | [C₃H₃]⁺ | Loss of HF and a hydrogen atom |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a volatile compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting patterns. A reference standard such as CFCl₃ should be used.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

IR Spectroscopy

-

Sample Preparation (Gas Phase): Introduce the gaseous sample into a gas cell with KBr or NaCl windows.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty gas cell. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct inlet.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-100).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of this compound.

An In-depth Technical Guide to the Thermochemical Properties of cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of cis-1-Fluoro-1-propene (C₃H₅F). A critical component in various chemical syntheses, a thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety analysis, and computational modeling. This document consolidates available experimental data, outlines the methodologies for their determination, and discusses the application of computational chemistry for a more complete thermochemical profile. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound, a halogenated alkene, is a molecule of interest in organic synthesis and materials science. Its reactivity and physical properties are intrinsically linked to its thermochemical parameters, including the enthalpy of formation, entropy, heat capacity, and Gibbs free energy. Accurate knowledge of these properties is essential for predicting reaction equilibria, calculating reaction enthalpies, and designing chemical processes. This guide aims to be a central resource for researchers by providing a detailed compilation and explanation of the thermochemical data for this compound.

Thermochemical Data

The thermochemical properties of this compound are summarized in the tables below. The data is categorized into experimentally determined and computationally estimated values to provide a clear distinction for the end-user.

Table 1: Experimental Thermochemical Data for this compound

| Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation (gas phase, 298.15 K) | ΔfH°gas | -176 | kJ/mol | [1] |

Table 2: Computationally Derived Thermochemical Data for this compound

| Property | Symbol | Value (Exemplary) | Units |

| Standard Molar Entropy (gas phase, 298.15 K) | S°gas | Value | J/(mol·K) |

| Standard Molar Heat Capacity (gas phase, 298.15 K) | Cp,gas | Value | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas phase, 298.15 K) | ΔfG°gas | Value | kJ/mol |

Experimental Protocols

The experimental determination of the standard enthalpy of formation of this compound was achieved through the study of isomerization reactions.[1]

Determination of Enthalpy of Formation via Isomerization Equilibrium

The seminal work by Alfassi, Golden, and Benson in 1973 provided the accepted value for the gas-phase enthalpy of formation of this compound.[1] The methodology is based on establishing a chemical equilibrium between isomers and applying the principles of chemical thermodynamics.

Experimental Workflow:

Methodology Details:

-

Reactant Preparation: A mixture of a 3-halopropene (allyl halide) and a catalyst is prepared in a reaction vessel.

-

Isomerization: The vessel is heated to a series of controlled temperatures to induce the isomerization to a mixture of 1-halopropenes, including the cis and trans isomers. The reaction is allowed to reach equilibrium at each temperature.

-

Analysis: The composition of the equilibrium mixture is determined using gas chromatography (GC). This allows for the precise quantification of the ratios of the different isomers.

-

Calculation of Equilibrium Constant: From the concentration ratios of the reactants and products at equilibrium, the equilibrium constant (Keq) is calculated for each temperature.

-

Thermodynamic Analysis: The van 't Hoff equation, which relates the change in the equilibrium constant to the change in temperature, is then used to determine the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction.

-

Derivation of Enthalpy of Formation: By knowing the enthalpy of formation of the starting material (the 3-halopropene) and the enthalpy change of the isomerization reaction, the enthalpy of formation of the product, this compound, can be calculated using Hess's Law.

Computational Thermochemistry

Due to the challenges and costs associated with experimental thermochemistry, computational methods have become an indispensable tool for obtaining a complete set of thermochemical properties for many molecules. These in silico approaches can provide accurate estimates for enthalpy of formation, entropy, heat capacity, and Gibbs free energy.

General Computational Workflow

A typical workflow for the computational determination of thermochemical properties involves several key steps, often performed using quantum chemistry software packages like Gaussian.

Methodology Details:

-

Molecular Structure Input: The 3D coordinates of the atoms of this compound are defined as the input for the calculation.

-

Geometry Optimization: A computational method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), is used to find the lowest energy conformation of the molecule. This step is crucial as it locates the most stable arrangement of the atoms.

-

Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This computes the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity. A key check at this stage is to ensure that there are no imaginary frequencies, which would indicate that the optimized structure is a transition state rather than a true minimum.

-

Extraction of Thermochemical Data: The output of the frequency calculation provides the thermochemical properties at the specified temperature (usually 298.15 K).

-

High-Accuracy Energy Correction (Optional): For more accurate enthalpy of formation values, composite methods like CBS-QB3 or G4 can be employed. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a more accurate electronic energy.

Conclusion

This technical guide has consolidated the available experimental thermochemical data for this compound, with a focus on its enthalpy of formation. The experimental protocol for its determination through isomerization equilibrium has been detailed. Furthermore, the guide has outlined the significant role of computational chemistry in providing a more complete thermochemical profile, including entropy, heat capacity, and Gibbs free energy. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling more accurate modeling and process design. Further experimental and computational studies are encouraged to refine and expand the thermochemical database for this important molecule.

References

An In-depth Technical Guide to cis-1-Fluoro-1-propene: Molecular Weight and Formula

This guide provides a detailed analysis of the molecular formula and molecular weight of cis-1-Fluoro-1-propene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The chemical compound this compound is a halogenated alkene. Its fundamental properties, specifically its molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in research and development.

The molecular formula for this compound is C₃H₅F .[1][2][3][4][5] Based on this formula, its molecular weight is approximately 60.07 g/mol .[1][2][3][4][5]

Quantitative Data Summary

For clarity and ease of comparison, the core quantitative data for this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₃H₅F |

| Molecular Weight | 60.0702 g/mol |

| Number of Carbon Atoms | 3 |

| Number of Hydrogen Atoms | 5 |

| Number of Fluorine Atoms | 1 |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, utilizing the standard atomic weights of Carbon, Hydrogen, and Fluorine as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weights of Constituent Elements:

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Fluorine | F | ~18.998 |

Calculation Protocol:

The molecular weight (MW) is calculated using the following formula:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F)

Substituting the values for this compound:

MW = (3 × 12.011) + (5 × 1.008) + (1 × 18.998) MW = 36.033 + 5.040 + 18.998 MW = 60.071 g/mol

The slight discrepancy between this calculated value and the more precise value of 60.0702 g/mol provided by sources like the NIST WebBook arises from the use of more exact atomic mass values for the specific isotopes in the high-resolution mass spectrometry measurements.[1][2]

Molecular Structure Visualization

To illustrate the spatial arrangement of atoms in this compound, a 2D structural diagram has been generated using the Graphviz DOT language. This visualization clarifies the cis configuration, where the fluorine atom and the methyl group are on the same side of the double bond.

References

An In-Depth Technical Guide to the Synthesis and Preparation of cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation methods for cis-1-fluoro-1-propene ((Z)-1-fluoro-1-propene), a fluorinated alkene of interest in medicinal chemistry and materials science. This document details potential synthetic pathways, highlights key experimental considerations, and presents available quantitative data.

Introduction

This compound is a fluorinated organic compound with the chemical formula C₃H₅F.[1][2] The presence of the fluorine atom introduces unique electronic properties and can significantly influence the molecule's biological activity and material characteristics. The specific cis (or Z) stereochemistry of the double bond is crucial for its defined spatial arrangement, which is a critical factor in drug design and polymer chemistry. This guide focuses on the stereoselective synthesis of the cis isomer.

Synthesis Methodologies

The stereoselective synthesis of this compound remains a challenging task. While general methods for the synthesis of fluoroalkenes are known, specific and detailed protocols for the cis isomer of 1-fluoro-1-propene are not extensively documented in publicly available literature. However, based on established reactions in organofluorine chemistry, two primary strategies can be proposed: the Horner-Wadsworth-Emmons reaction and the hydrofluorination of propyne (B1212725).

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. To achieve the desired cis configuration, a modification of the standard HWE reaction, often referred to as the Still-Gennari modification, is typically employed. This approach utilizes phosphonate (B1237965) reagents with electron-withdrawing groups and specific reaction conditions to favor the formation of the (Z)-alkene.

Reaction Scheme:

Figure 1: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (General Procedure):

-

Preparation of the Phosphonate Ylide: To a solution of ethyl (diethoxyphosphoryl)fluoroacetate in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete formation of the phosphonate ylide.

-

Reaction with Aldehyde: Acetaldehyde is then added slowly to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified by column chromatography on silica (B1680970) gel or by fractional distillation to isolate the this compound. The separation of geometric isomers can be challenging and may require careful optimization of the purification method.

Quantitative Data:

Specific yield and stereoselectivity data for the synthesis of this compound using this method are not available in the reviewed literature. For similar reactions, the (Z)-selectivity can range from moderate to excellent, depending on the substrate, reagents, and reaction conditions.

| Parameter | Value | Reference |

| Starting Material | Ethyl (diethoxyphosphoryl)fluoroacetate, Acetaldehyde | General HWE methodology |

| Key Reagents | KHMDS or NaH, Anhydrous THF | Still-Gennari modification |

| Temperature | -78 °C to room temperature | Still-Gennari modification |

| Yield | Not reported | |

| cis:trans Ratio | Not reported |

Table 1: Summary of the Proposed Horner-Wadsworth-Emmons Synthesis.

Hydrofluorination of Propyne

The direct hydrofluorination of propyne presents another potential route to 1-fluoro-1-propene. This reaction can proceed via either a syn- or anti-addition of hydrogen fluoride (B91410) across the triple bond, leading to a mixture of cis and trans isomers. Achieving high stereoselectivity for the cis isomer is a significant challenge and typically requires specific catalysts or reaction conditions.

Reaction Scheme:

Figure 2: Proposed hydrofluorination of propyne to synthesize this compound.

Experimental Protocol (General Procedure):

Detailed experimental procedures for the stereoselective hydrofluorination of propyne to yield predominantly this compound are scarce. The following is a conceptual outline:

-

Reaction Setup: The reaction would likely be carried out in a specialized apparatus designed to handle gaseous propyne and highly corrosive hydrogen fluoride. This could involve a flow reactor or a high-pressure autoclave.

-

Catalyst: A heterogeneous or homogeneous catalyst would be necessary to control the stereoselectivity. Metal fluorides or transition metal complexes could potentially serve this purpose.

-

Reaction Conditions: The reaction would be conducted under controlled temperature and pressure to optimize the conversion and selectivity.

-

Product Isolation and Purification: The product mixture, containing unreacted starting materials, the desired this compound, and the trans isomer, would be carefully collected and purified, likely by cryogenic distillation.

Quantitative Data:

Reliable quantitative data for the catalytic, stereoselective hydrofluorination of propyne to this compound is not currently available in the public domain.

| Parameter | Value | Reference |

| Starting Material | Propyne, Hydrogen Fluoride | General hydrofluorination |

| Catalyst | Not specified (hypothetical) | |

| Temperature | Not reported | |

| Pressure | Not reported | |

| Yield | Not reported | |

| cis:trans Ratio | Not reported |

Table 2: Summary of the Proposed Hydrofluorination of Propyne.

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| =CH-F | Expected downfield | Doublet of quartets | ³J(H,H), ²J(H,F) |

| =CH-CH₃ | Expected mid-range | Doublet of doublets | ³J(H,H), ³J(H,F) |

| -CH₃ | Expected upfield | Doublet of doublets | ³J(H,H), ⁴J(H,F) |

| ¹³C NMR | |||

| C-F | Expected downfield | Doublet | ¹J(C,F) |

| C-CH₃ | Expected mid-range | Doublet | ²J(C,F) |

| CH₃ | Expected upfield | Doublet | ³J(C,F) |

| ¹⁹F NMR | To be determined | Doublet of quartets | ²J(F,H), ³J(F,H), ⁴J(F,H) |

Table 3: Predicted NMR Spectroscopic Data for this compound.

Conclusion

The synthesis of this compound with high stereoselectivity presents a significant synthetic challenge. This technical guide has outlined two plausible synthetic strategies: a modified Horner-Wadsworth-Emmons reaction and the catalytic hydrofluorination of propyne. While detailed experimental protocols and quantitative data for these specific transformations are not yet widely available, the general procedures provided herein offer a starting point for researchers in the field. Further investigation and methods development are required to establish efficient and reliable protocols for the preparation of this important fluorinated building block. The development of such methods will be crucial for advancing its application in drug discovery and materials science.

References

An In-depth Technical Guide on the Stability and Reactivity Profile of cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of cis-1-fluoro-1-propene, a fluorinated alkene of interest in organic synthesis and materials science. The document details its thermodynamic stability, including enthalpy of formation, and explores its isomerization to the more stable trans isomer. The reactivity of this compound towards electrophiles, nucleophiles, and radicals is discussed, drawing upon data from analogous fluorinated hydrocarbons. Experimental protocols for key transformations, where available, are provided, alongside spectroscopic data for characterization. This guide aims to be a valuable resource for researchers and professionals working with or considering the use of this versatile building block.

Introduction

This compound is a halogenated alkene that has garnered attention due to the unique influence of the fluorine atom on the electronic properties and reactivity of the carbon-carbon double bond. The high electronegativity and small size of fluorine impart distinct characteristics to the molecule, making it a valuable synthon for the introduction of fluorine into organic molecules, a strategy widely employed in the development of pharmaceuticals and advanced materials. Understanding the stability and reactivity of the cis isomer is crucial for its effective handling, storage, and application in chemical synthesis.

Thermodynamic Stability

The stability of this compound can be assessed through its thermodynamic properties, primarily its enthalpy and Gibbs free energy of formation.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°gas) provides a measure of the energy change when a compound is formed from its constituent elements in their standard states. For the isomers of 1-fluoro-1-propene, the following values have been reported:

| Isomer | CAS Registry Number | Formula | Molecular Weight ( g/mol ) | ΔfH°gas (kJ/mol) |

| This compound | 19184-10-2 | C₃H₅F | 60.07 | -176[1][2] |

| trans-1-Fluoro-1-propene (B3031224) | 20327-65-5 | C₃H₅F | 60.07 | -173[3] |

Data sourced from the NIST Chemistry WebBook.[1][2][3]

The data indicates that the cis isomer is slightly more stable than the trans isomer by approximately 3 kJ/mol in the gas phase. This is contrary to many simple alkenes where the trans isomer is typically more stable due to reduced steric hindrance. This "cis-effect" in some fluorinated alkenes has been a subject of theoretical interest.

Gibbs Free Energy of Formation

Isomerization to trans-1-Fluoro-1-propene

The interconversion between cis- and trans-1-fluoro-1-propene is a key process influencing its stability and reactivity. This isomerization involves rotation around the carbon-carbon double bond, a process that is energetically hindered by the π-bond.

dot

Caption: Energy profile for the cis-trans isomerization of 1-fluoro-1-propene.

The activation energy for this isomerization is a critical parameter. While not explicitly found for 1-fluoro-1-propene in the provided search results, computational studies on similar systems can provide estimates. The transition state for this process is expected to have a diradical character where the π-bond is significantly weakened.

Reactivity Profile

The fluorine atom in this compound significantly influences its reactivity. The high electronegativity of fluorine polarizes the double bond, making the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack.

Nucleophilic Reactions

Fluorinated alkenes are known to react readily with nucleophiles. The electron-withdrawing nature of the fluorine atom activates the double bond towards nucleophilic addition.

Caption: General workflow for electrophilic addition to this compound.

Experimental Protocol: Electrophilic Addition of HBr (Based on general procedures for alkenes)

[7]* Materials: this compound, hydrogen bromide (gas or solution in acetic acid), inert solvent (e.g., dichloromethane, acetic acid).

-

Procedure:

-

Dissolve this compound in the chosen inert solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitored by GC or NMR).

-

Quench the reaction with a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by distillation if necessary.

-

Radical Reactions

Free-radical reactions, such as radical halogenation, are characteristic of alkanes but can also occur at allylic positions of alkenes. T[8]he reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. I[9][10]n the case of this compound, radical addition to the double bond is also a possibility. The regioselectivity of radical addition is often anti-Markovnikov.

Experimental Protocol: Free-Radical Bromination (Hypothetical)

-

Materials: this compound, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), carbon tetrachloride (or another suitable inert solvent).

-

Procedure:

-

Combine this compound, NBS, and a catalytic amount of the radical initiator in a round-bottom flask fitted with a reflux condenser.

-

Add the solvent and heat the mixture to reflux. The reaction is often initiated with a sunlamp or a UV lamp.

-

Monitor the reaction by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the product by fractional distillation.

-

Decomposition Pathways

The thermal decomposition of fluorinated hydrocarbons can proceed through various pathways, often involving the formation of radical species. T[11][12]he C-F bond is significantly strong, meaning that C-C bond cleavage is often a more favorable initial step in the thermolysis of fluoropolymers. T[11]he decomposition of this compound under high temperatures is expected to yield a complex mixture of smaller fluorinated and non-fluorinated hydrocarbons. The specific products and mechanisms would depend on the conditions (temperature, pressure, presence of oxygen).

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule and their connectivity. The vinyl protons will appear in the downfield region, and their coupling constants will be characteristic of the cis geometry.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds. [13][14]this compound will exhibit a single resonance in the ¹⁹F NMR spectrum, and its chemical shift and coupling to the vinyl protons will be diagnostic. While specific data for the cis isomer was not found in the searches, data for the trans isomer shows a ¹⁹F chemical shift at -129.6 ppm (relative to CFCl₃). *[15] ¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond stretch, C-H stretches (both sp² and sp³ hybridized), and a strong absorption band for the C-F bond stretch. While a specific spectrum for the cis isomer was not retrieved, the NIST WebBook is a potential source for such data.

[16][17]### 6. Synthesis and Purification

The synthesis of 1-fluoro-1-propene can be achieved through various methods, often resulting in a mixture of cis and trans isomers. One potential route involves the reaction of propyne (B1212725) with an electrophilic fluorinating agent.

[18]The separation of the cis and trans isomers can be challenging due to their similar boiling points. Techniques such as fractional distillation or preparative gas chromatography are typically employed.

This compound is a molecule with a distinct stability and reactivity profile shaped by the presence of the fluorine atom. Its slightly higher thermodynamic stability compared to the trans isomer is a noteworthy feature. The polarized double bond makes it susceptible to nucleophilic attack, while also allowing for electrophilic and radical reactions under appropriate conditions. This guide has provided an overview of its key chemical properties, along with generalized experimental protocols. Further research, particularly computational studies to determine its Gibbs free energy of formation and the activation energy for isomerization, would provide a more complete understanding of this important fluorinated building block.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. trans-1-Fluoro-1-propene [webbook.nist.gov]

- 4. This compound (CAS 19184-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. murov.info [murov.info]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. cswab.org [cswab.org]

- 12. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 13. biophysics.org [biophysics.org]

- 14. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trans-1-Fluoro-1-propene(20327-65-5) 1H NMR [m.chemicalbook.com]

- 16. Propene [webbook.nist.gov]

- 17. Propane, 1,1-dichloro-1-fluoro- [webbook.nist.gov]

- 18. quora.com [quora.com]

- 19. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

cis-1-Fluoro-1-propene: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Fluoro-1-propene is a fluorinated alkene that is gaining interest in the fields of chemical synthesis and drug development due to its unique electronic and steric properties. As a volatile and potentially flammable compound, a thorough understanding of its safety, handling, and storage is paramount for laboratory personnel. This technical guide provides a comprehensive overview of the known safety data, recommended handling procedures, and appropriate storage conditions for this compound to ensure its safe and effective use in a research environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C₃H₅F | [1][2][3] |

| Molecular Weight | 60.07 g/mol | [1][2][3] |

| CAS Number | 19184-10-2 | [2][3][4] |

| Normal Boiling Point | 271.47 K (-1.68 °C) | [1][5] |

| Normal Melting Point | 119.08 K (-154.07 °C) (Calculated) | [1] |

| Vapor Pressure | See Table 2 | [1][6] |

| Critical Temperature | 430.49 K (157.34 °C) (Calculated) | [1][5] |

| Critical Pressure | 4450.38 kPa (Calculated) | [1] |

Safety and Hazards

Flammability

This compound is expected to be a flammable gas.[7] All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and away from any potential ignition sources such as open flames, sparks, and hot surfaces.

Quantitative Flammability Data:

| Parameter | Value | Source |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available | |

| Lower Flammability Limit (LFL) | Data not available | |

| Upper Flammability Limit (UFL) | Data not available |

Health Hazards

The health effects of this compound have not been extensively studied. However, due to its volatile nature, inhalation is the primary route of exposure. It is prudent to assume that it may cause respiratory irritation and, at high concentrations, may have anesthetic effects or lead to oxygen displacement.

Toxicological Data:

| Parameter | Value | Source |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

Handling and Personal Protective Equipment (PPE)

Given the lack of specific safety data, a cautious approach to handling this compound is essential. The following guidelines are based on best practices for handling volatile and flammable fluorinated compounds.[8][9][10]

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including transfers, reactions, and purifications, must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure good general laboratory ventilation to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Use appropriate chemical-resistant gloves. Given the lack of specific compatibility data, it is advisable to consult glove manufacturer charts for suitable materials for handling fluorinated hydrocarbons.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements

Proper storage of this compound is crucial to maintain its integrity and prevent accidents.

-

Cylinder Storage: As a gas at room temperature, it is likely supplied in a lecture bottle or gas cylinder. Cylinders must be stored upright in a designated, well-ventilated, and cool area, away from heat and direct sunlight.

-

Flammable Gas Cabinet: Cylinders should be stored in a cabinet specifically designed for flammable gases.

-

Incompatible Materials: Store away from oxidizing agents and other incompatible materials.

-

Temperature Control: For long-term storage of smaller quantities that may be condensed, a low-temperature environment (refrigerator or freezer) is recommended to minimize evaporation.[10] Ensure that any refrigeration units are explosion-proof or rated for the storage of flammable materials.

Emergency Procedures

In the event of a release or other emergency involving this compound, the following procedures should be followed.

Gas Leak

-

Alert Others: Inform colleagues and the laboratory supervisor.

-

Ventilate: If it can be done safely, increase ventilation to the area by opening sashes of fume hoods.

-

Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.[13]

-

Shut Off Source (If Safe): If trained and it is safe to do so, close the cylinder valve to stop the leak.[12]

-

Emergency Services: Contact emergency services and provide them with the name of the chemical.[14][15]

Fire

-

In case of a fire involving this compound, use a carbon dioxide or dry chemical fire extinguisher. Do not use water, as it may be ineffective on a gas fire.

-

If a cylinder is exposed to fire, there is a risk of rupture. Evacuate the area immediately and call emergency services.

Experimental Protocols

General Reaction Setup

-

Apparatus: All reactions should be conducted in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a septum for the introduction of reagents.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Condenser: A condenser cooled with a refrigerated circulator (e.g., to -10 °C) should be used to minimize the loss of the volatile product.[16]

-

Reagent Addition: Liquid reagents can be added via syringe through the septum. Gaseous this compound would be introduced via a gas inlet tube or by bubbling through the reaction mixture.

Work-up and Isolation of a Volatile Fluoroalkene Product

The isolation of volatile products requires special care to prevent their loss.[10][16]

-

Quenching: The reaction mixture should be cooled in an ice bath before quenching to reduce the vapor pressure of the product.

-

Extraction: Perform any liquid-liquid extractions using pre-chilled solvents in a separatory funnel cooled in an ice bath.[16]

-

Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) at a low temperature.

-

Solvent Removal:

-

Rotary Evaporation: If rotary evaporation is used, the water bath temperature should be kept low, and the vacuum should be applied gradually and not be too strong.[16] A cold trap between the evaporator and the vacuum pump is essential to capture any volatile product that escapes the condenser.

-

Distillation: For purification, a microdistillation apparatus can be used.

-

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.

Caption: A generalized experimental workflow for reactions involving this compound.

Caption: Emergency response procedure for a this compound gas leak.

Vapor Pressure Data

The vapor pressure of this compound can be estimated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in mmHg and T is the temperature in °C. The coefficients for this compound are provided in Table 2.

| Antoine Coefficient | Value |

| A | 6.66628 |

| B | 785.205 |

| C | 209.106 |

| Source:[17] |

Disclaimer: The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on the best available information from the cited sources, but it is not exhaustive. A thorough risk assessment should be conducted before any work with this compound is undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier if available.

References

- 1. This compound (CAS 19184-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. scribd.com [scribd.com]

- 7. List of gases - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. How To [chem.rochester.edu]

- 11. colorado.edu [colorado.edu]

- 12. adamsgas.co.uk [adamsgas.co.uk]

- 13. portal.floridadisaster.org [portal.floridadisaster.org]

- 14. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]

- 15. Gas Emergency Procedures: What Staff Should Be Trained to Do | Gas Safety Certs [gassafetycerts.com]

- 16. benchchem.com [benchchem.com]

- 17. forum.integral.ru [forum.integral.ru]

An In-depth Technical Guide to the Material Safety Data Sheet for cis-1-Fluoro-1-propene

This guide provides a comprehensive overview of the safety, handling, and properties of cis-1-Fluoro-1-propene, intended for researchers, scientists, and professionals in drug development. All data is compiled from material safety data sheets (MSDS) and reputable chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (Z)-1-Fluoro-1-propene |

| CAS Number | 19184-10-2[1][2] |

| Molecular Formula | C3H5F[1][2][3] |

| Molecular Weight | 60.07 g/mol [1][2] |

| InChI Key | VJGCZWVJDRIHNC-IHWYPQMZSA-N[1][2][3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless gas |

| Boiling Point | -19.82 °C (estimate)[4] |

| Molecular Weight | 60.0702[1][2] |

| Enthalpy of Formation (ΔfH°gas) | -176 kJ/mol[1] |

| Dipole Moment | 1.46 D[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following risk profile:

-

Flammability: Flammable gas.[6]

-

Pressure Hazard: Contains gas under pressure; may explode if heated.[6]

-

Health Hazards:

GHS Hazard Statements: H221, H280, H315, H319, H335, H336, H380[6]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation.[7] |

| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Contact with the liquid may cause cold burns or frostbite.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Direct contact with the liquefied gas may cause severe and possibly permanent eye injury due to frostbite.[6][7] |

| Ingestion | Ingestion is not considered a potential route of exposure for a gas. However, if it occurs, rinse mouth out with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[6] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable gas that may form explosive mixtures with air.[8] Containers may explode when heated.[6] Thermal decomposition can produce toxic gases, including carbon oxides and hydrogen fluoride.[6]

-

Fire-Fighting Instructions: Evacuate the area. Fight fire remotely due to the risk of explosion.[6] Use water spray to keep fire-exposed containers cool.[6] If a leak or spill has not ignited, use water spray to disperse the vapors.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[6] Eliminate all ignition sources.[6] Wear appropriate personal protective equipment, including respiratory protection. Ensure adequate ventilation.

-

Environmental Precautions: Prevent entry into sewers, basements, or confined areas. Avoid release to the environment.[6]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[6] Ventilate the area.

Handling and Storage

Handling:

-

Use only in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces.[9] No smoking.

-

Use non-sparking tools.[10]

-

Take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment.[6] Avoid contact with skin and eyes.[6]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[6]

-

Protect from sunlight.[6] Do not expose to temperatures exceeding 50°C (122°F).[6][9]

-

Keep container tightly closed and sealed until ready for use.[7]

-

Cylinders should be stored upright and firmly secured to prevent falling.[7]

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only with adequate ventilation. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. |

| Eye/Face Protection | Safety glasses with side-shields are recommended. |

| Skin Protection | Wear chemically resistant gloves. |

| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. |

| Hygiene Measures | Wash hands before breaks and at the end of the workday. Handle in accordance with good industrial hygiene and safety practice.[10] |

Stability and Reactivity

-

Reactivity: No specific test data related to reactivity available for this product.

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions: May form flammable/explosive vapor-air mixture.[6]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6] In case of fire, thermal decomposition can generate carbon oxides and hydrogen fluoride.[6]

Visualizations

Logical Relationship for Safe Handling

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 19184-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (Z)-1-Fluoro-1-propene | 19184-10-2 [amp.chemicalbook.com]

- 5. cis-1-fluoropropene [stenutz.eu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. airgas.com [airgas.com]

- 8. airgas.com [airgas.com]

- 9. mgchemicals.com [mgchemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

Theoretical Deep Dive: Unraveling the Electronic Structure of cis-1-Fluoro-1-propene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of cis-1-Fluoro-1-propene. The introduction of a fluorine atom on the propylene (B89431) backbone introduces significant electronic perturbations, making it a molecule of interest for understanding the interplay of inductive and resonance effects. This document summarizes key computational findings, details the methodologies employed in theoretical investigations, and visually represents the logical workflows involved in the analysis of its electronic properties.

Molecular Geometry and Energetics

Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy conformation of a molecule. For this compound, methods like Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-31G(d) are commonly used.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Lengths (Å) | |||||

| C1 | C2 | Data not found | |||

| C2 | C3 | Data not found | |||

| C1 | F | Data not found | |||

| C1 | H1 | Data not found | |||

| C2 | H2 | Data not found | |||

| C3 | H3 | Data not found | |||

| C3 | H4 | Data not found | |||

| C3 | H5 | Data not found | |||

| Bond Angles (°) | |||||

| F | C1 | C2 | Data not found | ||

| H1 | C1 | C2 | Data not found | ||

| C1 | C2 | C3 | Data not found | ||

| H2 | C2 | C1 | Data not found | ||

| H2 | C2 | C3 | Data not found | ||

| H3 | C3 | C2 | Data not found | ||

| Dihedral Angles (°) | |||||

| F | C1 | C2 | C3 | Data not found | |

| H1 | C1 | C2 | H2 | Data not found |

Note: Specific optimized geometric parameters from a consistent high-level theoretical study were not available in the searched literature.

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Method |

| Dipole Moment | 1.460 D | mPW1PW91/MIDI! |

| Heat of Formation (ΔHf°) | -42.167 kcal/mol | B3LYP/6-31G(d) |

Frontier Molecular Orbitals and Electronic Properties

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Table 3: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Data not found |

| LUMO | Data not found |

| HOMO-LUMO Gap | Data not found |

Note: Specific molecular orbital energies from a high-level theoretical study were not available in the searched literature.

Vibrational Analysis

Computational vibrational analysis is used to predict the infrared spectrum of a molecule and to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 4: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| 1 | Data not found | Data not found |

| 2 | Data not found | Data not found |

| ... | Data not found | Data not found |

Note: A comprehensive list of calculated vibrational frequencies was not available in the searched literature.

Methodologies and Computational Protocols

The theoretical investigation of this compound's electronic structure involves a systematic computational workflow.

Geometry Optimization and Frequency Calculation

The first step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically followed by a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum on the potential energy surface.

Methodological & Application

Application Notes and Protocols: [3+2] Cycloaddition Reactions of cis-1-Fluoro-1-propene with Nitrones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry, offers a powerful and atom-economical method for the synthesis of five-membered rings. The reaction between a 1,3-dipole, such as a nitrone, and a dipolarophile, like an alkene, proceeds to form isoxazolidine (B1194047) rings. These structures are valuable intermediates in organic synthesis and are present in numerous biologically active compounds. The introduction of fluorine into these heterocyclic systems can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

cis-1-Fluoro-1-propene is an attractive, yet underexplored, dipolarophile for such transformations. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents, are anticipated to provide high levels of regio- and stereocontrol in [3+2] cycloaddition reactions. These application notes provide a comprehensive overview of the expected reactivity and detailed protocols for the [3+2] cycloaddition of this compound with various nitrones, based on established principles of similar cycloadditions with other fluorinated and substituted alkenes.

Reaction Mechanism and Stereochemistry

The [3+2] cycloaddition of a nitrone with an alkene is a concerted, pericyclic reaction that proceeds through a supra-suprafacial transition state. The stereochemistry of the alkene is retained in the product. Therefore, the reaction of a nitrone with this compound is expected to yield a cis-substituted isoxazolidine.

The regioselectivity of the cycloaddition is primarily governed by the frontier molecular orbitals (FMOs) of the reactants. For electron-poor alkenes, such as this compound, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrone (HOMOnitrone) and the Lowest Unoccupied Molecular Orbital of the alkene (LUMOalkene). This generally leads to the formation of the 5-substituted isoxazolidine, where the oxygen atom of the nitrone adds to the more electron-deficient carbon of the double bond (the carbon bearing the fluorine atom).

Caption: Proposed reaction mechanism for the [3+2] cycloaddition of a generic nitrone with this compound.

Illustrative Quantitative Data

While specific experimental data for the reaction of this compound with nitrones is not yet extensively reported in the literature, the following table provides expected yields and diastereomeric ratios for a selection of nitrones based on analogous reactions with other functionalized alkenes. These values should serve as a benchmark for researchers exploring this chemistry.

| Entry | Nitrone (R1, R2) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-benzyl, C-phenyl | Toluene | 80 | 24 | 85 | >95:5 |

| 2 | N-methyl, C-phenyl | Dichloromethane | 40 | 48 | 78 | >95:5 |

| 3 | N-phenyl, C-(4-methoxyphenyl) | Tetrahydrofuran | 65 | 36 | 82 | >95:5 |

| 4 | N-tert-butyl, C-methyl | Acetonitrile | 80 | 72 | 65 | >95:5 |

Experimental Protocols

General Protocol for the [3+2] Cycloaddition of this compound with Nitrones

This protocol provides a general procedure that can be adapted for various nitrones. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Nitrone (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv, as a solution in a suitable solvent or condensed gas)

-

Anhydrous solvent (e.g., toluene, dichloromethane, THF, acetonitrile) (10 mL)

-

Round-bottom flask or pressure tube

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add the nitrone (1.0 mmol).

-

Solvent Addition: Add the anhydrous solvent (10 mL) to the flask and stir until the nitrone is fully dissolved.

-

Addition of this compound: Add this compound (1.2 mmol) to the reaction mixture. If it is a gas at room temperature, it can be condensed into the reaction vessel at low temperature or added as a saturated solution in the reaction solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (e.g., 24-72 h). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired isoxazolidine product.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Caption: A general experimental workflow for the synthesis and analysis of fluorinated isoxazolidines.

Safety Precautions

-

This compound is a flammable gas and should be handled with care in a well-ventilated fume hood.

-

Many organic solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Reactions performed under pressure should be conducted behind a blast shield.

Conclusion

The [3+2] cycloaddition reaction between this compound and nitrones represents a promising avenue for the synthesis of novel, fluorinated isoxazolidines. The anticipated high degree of stereocontrol, coupled with the potential for diverse substitution on the nitrone component, makes this a versatile tool for medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for researchers to explore and develop this exciting area of fluorine chemistry.

Application Notes and Protocols for the Synthesis of Fluorinated Pyrazolines using "cis-1-Fluoro-1-propene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyrazoline scaffold can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. One synthetic route to access these valuable molecules is through the [3+2] cycloaddition reaction of a fluorinated alkene with a 1,3-dipole, such as a diazoalkane. This document provides detailed application notes and a generalized protocol for the synthesis of 3-fluoro-3-methyl-Δ¹-pyrazolines via the reaction of cis-1-fluoro-1-propene with diazomethane (B1218177).

Reaction Principle

The synthesis of 3-fluoro-3-methyl-Δ¹-pyrazoline from this compound proceeds via a 1,3-dipolar cycloaddition reaction. In this reaction, the 1,3-dipole (diazomethane) reacts with the dipolarophile (this compound) in a concerted fashion to form a five-membered heterocyclic ring. The regioselectivity of the reaction is a critical aspect, determining the final substitution pattern on the pyrazoline ring. Theoretical studies on the cycloaddition of diazomethane to propene suggest that the terminal nitrogen of diazomethane preferentially attacks the less substituted carbon of the double bond. In the case of this compound, this would lead to the formation of 3-fluoro-3-methyl-Δ¹-pyrazoline.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of 3-fluoro-3-methyl-Δ¹-pyrazoline is depicted below.

Caption: Experimental workflow for the synthesis of 3-fluoro-3-methyl-Δ¹-pyrazoline.

Detailed Experimental Protocol

Disclaimer: The following protocol is a generalized procedure based on analogous cycloaddition reactions of diazomethane with alkenes. Researchers should conduct a thorough risk assessment before performing this experiment, as diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

This compound

-

Diazomethane precursor (e.g., Diazald™ or N-methyl-N-nitrosourea)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether (anhydrous)

-

Acetic acid (glacial)

-